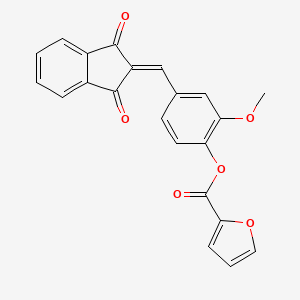

4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate

Description

This compound features a central 1,3-indandione (dihydroinden-1,3-dione) core conjugated to a 2-methoxyphenyl group via a methylidene bridge. The 2-methoxyphenyl moiety is esterified with 2-furoic acid, introducing a heterocyclic furan ring. The indandione group is electron-deficient, enabling applications in materials science (e.g., dyes, solar cells) and medicinal chemistry (e.g., anti-inflammatory, antibacterial agents) . Its structural uniqueness lies in the combination of a rigid indandione scaffold, methoxy substitution for solubility modulation, and a 2-furoate ester for enhanced lipophilicity.

Propriétés

IUPAC Name |

[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-26-19-12-13(8-9-17(19)28-22(25)18-7-4-10-27-18)11-16-20(23)14-5-2-3-6-15(14)21(16)24/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBZMDMJWMHFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Adamantane-Based Analogs

Compound : 4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate (C₂₈H₂₆O₅)

- Structural Differences : Replaces the 2-furoate ester with a bulky adamantane-carboxylate group.

- Functional Impact: Solubility: Adamantane’s hydrophobicity reduces aqueous solubility compared to the furan-containing target compound.

- Applications : Primarily explored in materials science due to adamantane’s thermal stability .

Phthalimide Derivatives as NO Donors

Compounds : (1,3-Dioxoisoindol-2-yl)methyl/ethyl nitrates (e.g., Compounds 1–6 in )

- Structural Differences : Use isoindole-1,3-dione (phthalimide) instead of indandione. Nitrate esters replace the 2-furoate group.

- Functional Impact: Bioactivity: Nitrate esters release nitric oxide (NO), providing vasodilation and anti-inflammatory effects. The target compound lacks NO-donor capacity but may retain anti-inflammatory properties via indandione’s electrophilic nature. Mutagenicity: Phthalimide nitrates show mutagenicity in Ames tests (0–4,803 revertants/μmol), influenced by spacer length and substitution pattern. The target compound’s 2-methoxyphenyl and furan groups may reduce genotoxic risks .

Thiazolidine-2,4-dione Derivatives

Compounds : 4-[Hydrazinylidene-methyl]-2-methoxyphenyl thiazolidinedione acetates (e.g., Compounds 37–40 in )

- Structural Differences : Replace indandione with thiazolidine-2,4-dione and incorporate chlorophenyl carbamothioyl groups.

- Functional Impact :

- Antibacterial Activity : Thiazolidinediones exhibit moderate antibacterial activity (e.g., MIC values against S. aureus). The target compound’s furan ester may enhance membrane permeability, though this requires experimental validation.

- Thermal Stability : Thiazolidinedione derivatives have higher melting points (190–214°C) compared to the likely lower melting point of the target compound due to its less rigid structure .

Benzoic Acid and Ester Derivatives

Compound : 4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid (CAS 918413-38-4)

- Structural Differences : Replaces the 2-furoate ester with a carboxylic acid group.

- Functional Impact :

Azo Dyes with Indandione Cores

Compounds : Azo dyes with indandione-thiazole conjugates (e.g., )

- Structural Differences : Incorporate diazenyl and thiazole groups for chromophore activity.

- Functional Impact :

- Optical Properties : Extended conjugation enables absorption in the visible spectrum (400–700 nm), suitable for dyes and solar cells. The target compound’s furan ring may similarly contribute to π-conjugation but lacks the azo group’s strong absorbance.

- Applications : Hair dyes and photovoltaic materials .

Comparative Data Table

Key Research Findings

- Mutagenicity vs. Bioactivity: Phthalimide nitrates highlight the trade-off between NO-donor efficacy and genotoxicity. The target compound’s lack of nitro groups may position it as a safer alternative .

- Ester Group Influence : Adamantane and 2-furoate esters demonstrate how ester choice dictates solubility and bioactivity. The 2-furoate’s balance of lipophilicity and metabolic stability is advantageous for drug design .

- Structural Versatility : Indandione derivatives span pharmaceuticals (anti-inflammatory, antibacterial) and materials (dyes, solar cells), underscoring the scaffold’s adaptability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.